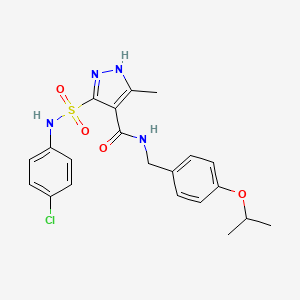![molecular formula C26H22N4O2 B11205038 N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11205038.png)
N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline and 2-phenylpyrimidine derivatives. The reaction conditions may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions.
Cyclization: Formation of the heterocyclic ring structure through intramolecular reactions.
Oxidation: Introduction of the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its heterocyclic structure is often associated with biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its interactions with biological targets to develop new drugs.
Industry
In industry, this compound may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimidin-5-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to its specific ring structure and functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H22N4O2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-9-8-10-18(2)25(17)28-23(31)16-29-21-13-6-7-14-22(21)30-24(32)15-20(27-26(29)30)19-11-4-3-5-12-19/h3-15H,16H2,1-2H3,(H,28,31) |
Clave InChI |
QUIMNAXLRIMPSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204960.png)
![N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide](/img/structure/B11204968.png)
![7-(3-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11204978.png)
![N-(2,5-difluorophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204981.png)
![2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11204984.png)

![methyl 4-(2-methyl-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B11205011.png)

![N-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11205020.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11205024.png)
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11205029.png)
![1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205034.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11205046.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11205048.png)
